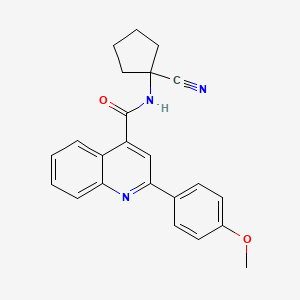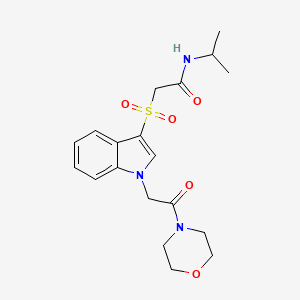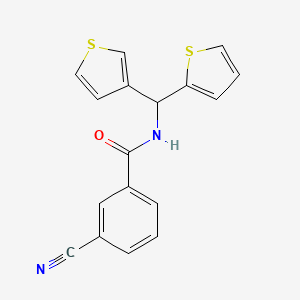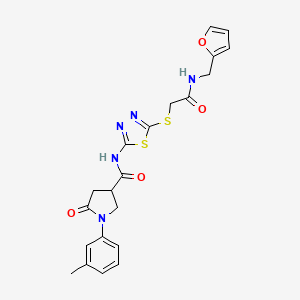
N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known as CC-5013 or lenalidomide, is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of various diseases. It belongs to the class of drugs known as immunomodulatory agents and has been shown to have anti-inflammatory, anti-angiogenic, and immunomodulatory properties.
Mécanisme D'action
The exact mechanism of action of lenalidomide is not fully understood, but it is believed to involve modulation of the immune system and inhibition of angiogenesis. Lenalidomide has been shown to enhance the activity of natural killer cells and T cells, leading to increased immune surveillance and destruction of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Biochemical and Physiological Effects:
Lenalidomide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis. Lenalidomide has also been shown to modulate the immune system, leading to increased immune surveillance and destruction of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Lenalidomide has several advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It also has a well-defined mechanism of action, which makes it useful for studying the immune system and angiogenesis. However, lenalidomide also has some limitations. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. It also has potential side effects, such as thrombosis and neutropenia, which must be carefully monitored.
Orientations Futures
There are several potential future directions for research on lenalidomide. One area of interest is the development of new analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of lenalidomide in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is potential for the use of lenalidomide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of lenalidomide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with cyclopentanone to form 1-cyanocyclopentene. This intermediate is then reacted with 2-aminophenylboronic acid to form the corresponding boronic acid derivative. The boronic acid derivative is then coupled with 4-chloroquinoline-2-carboxylic acid to form lenalidomide.
Applications De Recherche Scientifique
Lenalidomide has been extensively studied for its therapeutic potential in the treatment of various diseases, including multiple myeloma, myelodysplastic syndromes, and lymphoma. It has also been studied for its potential use in the treatment of solid tumors, such as prostate cancer and breast cancer.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-28-17-10-8-16(9-11-17)21-14-19(18-6-2-3-7-20(18)25-21)22(27)26-23(15-24)12-4-5-13-23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWNTAVVLPAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4(CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)

![3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2648644.png)
![Imidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B2648645.png)
![2-Chloro-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]acetamide](/img/structure/B2648646.png)

![2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2648650.png)
![1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2648654.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2648655.png)

![(5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2648657.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2648658.png)